molecular formula C4H10I2Sn B15345486 Diethyltin diiodide CAS No. 2767-55-7

Diethyltin diiodide

Cat. No.: B15345486
CAS No.: 2767-55-7
M. Wt: 430.64 g/mol
InChI Key: MATIRGPIRARBGK-UHFFFAOYSA-L
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Description

Diethyltin diiodide (C₄H₁₀SnI₂) is recognized as the first organotin compound, discovered by Edward Frankland in 1849 . This milestone marked the inception of organotin chemistry, a field that expanded rapidly with the development of Grignard reagents for synthesizing tin-carbon bonds . Structurally, this compound features two ethyl groups and two iodide ligands bonded to a central tin(IV) atom. Its reactivity stems from the electrophilic tin center, which facilitates interactions with nucleophiles like thiols (SH groups) and oxygen-containing biomolecules .

Historically, this compound gained notoriety in the 1950s when a French medication ("Stalinon") containing the compound caused over 100 deaths due to severe neurotoxicity . This incident underscored its potent biological activity and catalyzed further research into organotin toxicology.

Properties

CAS No.

2767-55-7

Molecular Formula

C4H10I2Sn

Molecular Weight

430.64 g/mol

IUPAC Name

diethyl(diiodo)stannane

InChI

InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

MATIRGPIRARBGK-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(I)I

Origin of Product

United States

Chemical Reactions Analysis

Reactions with Organometallic Reagents

Diethyltin diiodide participates in alkylation and transmetalation reactions with organometallic compounds. Notably:

  • Reaction with diethylzinc :

    (C2H5)2SnI2+(C2H5)2Zn(C2H5)4Sn+ZnI2(C₂H₅)_2SnI₂ + (C₂H₅)_2Zn \rightarrow (C₂H₅)_4Sn + ZnI₂

    This reaction produces tetraethyltin, a volatile liquid, and zinc iodide .

  • Reaction with dimethylzinc :

    (C2H5)2SnI2+(CH3)2Zn(C2H5)2(CH3)2Sn+ZnI2(C₂H₅)_2SnI₂ + (CH₃)_2Zn \rightarrow (C₂H₅)_2(CH₃)_2Sn + ZnI₂

    This yields a mixed alkyltin compound, demonstrating the compound’s utility in synthesizing asymmetrical organotin derivatives .

These reactions highlight its role in transferring ethyl groups to other metals, a process critical in early organometallic chemistry.

Hydrolysis and Oxide Formation

Hydrolysis of this compound proceeds under controlled conditions:

  • Formation of diethyltin oxide :

    (C2H5)2SnI2+H2O[(C2H5)2SnO]n+2HI(C₂H₅)_2SnI₂ + H₂O \rightarrow [(C₂H₅)_2SnO]_n + 2HI

    The product is typically a polymeric oxide structure (Figure 1) .

Product Structure Properties
Diethyltin oxidePolymeric Sn-O-Sn ladderInsoluble, high thermal stability

Hydrolysis pathways are influenced by pH and solvent, often yielding complex aggregates due to tin’s propensity for oxo-cluster formation .

Derivatization to Functional Organotin Compounds

This compound serves as a precursor for diverse derivatives:

  • Acetate formation :

    (C2H5)2SnI2+2CH3COONa(C2H5)2Sn(OOCCH3)2+2NaI(C₂H₅)_2SnI₂ + 2CH₃COONa \rightarrow (C₂H₅)_2Sn(OOCCH₃)_2 + 2NaI

    The resulting diacetate is used as a PVC stabilizer .

  • Thiolate synthesis :

    (C2H5)2SnI2+2RSHbase(C2H5)2Sn(SR)2+2HI(C₂H₅)_2SnI₂ + 2RSH \xrightarrow{\text{base}} (C₂H₅)_2Sn(SR)_2 + 2HI

    Thiolates exhibit applications in catalysis and polymer stabilization .

Redox and Catalytic Behavior

This compound’s iodide ligands enable redox activity:

  • Reduction to hydrides :

    (C2H5)2SnI2+2LiAlH4(C2H5)2SnH2+2LiI+2AlH3(C₂H₅)_2SnI₂ + 2LiAlH₄ \rightarrow (C₂H₅)_2SnH₂ + 2LiI + 2AlH₃

    The hydride derivatives are precursors for hydrostannylation reactions .

  • Catalysis in polyurethane formation :
    While not directly cited for this compound, related dibutyltin catalysts (e.g., dibutyltin dilaurate) accelerate urethane linkages via isocyanate-alcohol reactions .

Comparison with Similar Compounds

Reactivity with SH Groups

Diethyltin dichloride exhibits high affinity for dithiols like British Anti-Lewisite (BAL) but minimal interaction with monothiols such as glutathione (GSH), mirroring the behavior of phenylarsenious acid and arsenious acid (Table 1) . In contrast, mercurials (e.g., p-chloromercuribenzoic acid) bind strongly to both BAL and GSH.

Table 1: Inhibition of SH Group Reactivity by Organotin and Reference Compounds

Compound Affinity for BAL Affinity for GSH
Diethyltin dichloride High Low
Triethyltin sulphate Low Low
p-Chloromercuribenzoic acid High High

Table 2: Pyruvate Accumulation in Rat Brainbrei with Inhibitors

Substrate Inhibitor (10⁻⁴ M) Pyruvate Accumulation (µg/flask)
Lactate Diethyltin dichloride 23
Lactate Arsenious acid 22
Lactate Control (no inhibitor) 0

Structural Diversity

Diethyltin dichloride reacts with ferrocenecarboxylic acid to form complexes with Sn₂O₂ cyclic units, ladder frameworks, or drum-shaped hexa-tin structures, depending on reaction conditions . This structural flexibility contrasts with the rigid trigonal bipyramidal or octahedral geometries observed in other diorganotin(IV) complexes (e.g., with peptides) .

Triethyltin Sulphate (C₆H₁₅SnSO₄)

Triethyltin sulphate shows negligible reactivity with SH groups (Table 1) and lacks the pyruvate-accumulating effects of diethyltin dichloride . Its lower toxicity profile likely stems from reduced interaction with critical enzymatic thiols. Structurally, the sulphate ligand may sterically hinder tin’s electrophilicity, limiting its biological activity.

Tributyltin (TBT, C₁₂H₂₇Sn)

Tributyltin, widely used as an antifouling agent, contrasts with diethyltin diiodide in industrial applications. While this compound’s use was curtailed by toxicity, TBT’s environmental persistence and endocrine-disrupting effects led to global restrictions . Mechanistically, TBT disrupts mitochondrial function, whereas this compound primarily targets SH-dependent enzymes .

Structural and Mechanistic Comparisons

Coordination Chemistry

This compound’s tin(IV) center adopts five- or six-coordinate geometries depending on pH and ligands. For example, in acidic conditions, it forms hexacoordinated complexes with equatorial ethyl groups, while physiological pH favors five-coordinate species with peptide ligands (Fig. 6c in ). Similar flexibility is observed in diethyltin dichloride complexes, which form Sn₂O₂ dimers or polymeric structures .

Mössbauer Spectroscopy Insights

Mössbauer data reveal that diethyltin(IV) complexes with glutamic acid (GLU) exhibit quadrupole splitting (QS) values consistent with trigonal bipyramidal (QS = 3.2 mm/s) or octahedral (QS = 4.0 mm/s) geometries, depending on protonation state . These structural nuances influence reactivity and toxicity compared to less flexible triorganotin derivatives.

Toxicological and Environmental Impact

This compound’s acute neurotoxicity contrasts with the chronic environmental hazards posed by tributyltin. The 1950s "Stalinon" poisoning highlighted its rapid action on the central nervous system, likely via inhibition of mitochondrial dehydrogenases . In contrast, TBT bioaccumulates in marine ecosystems, causing imposex in gastropods .

Q & A

Q. What established protocols exist for synthesizing diethyltin diiodide, and which analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: this compound is typically synthesized via transmetallation reactions using organotin precursors (e.g., diethyltin dichloride) with alkali metal iodides. Purification via recrystallization in anhydrous solvents (e.g., benzene or chloroform) is essential to minimize hydrolysis. Structural confirmation requires a combination of:
  • Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to verify ligand environments .
  • Elemental analysis to validate stoichiometry (e.g., Mg/I ratios via ICP-MS) .
  • X-ray crystallography for solid-state coordination geometry .

Q. How can researchers optimize solvent selection for this compound reactions to prevent decomposition?

  • Methodological Answer: Stability studies in aprotic solvents (e.g., THF, DMF) under inert atmospheres are recommended. Use UV-Vis spectroscopy to monitor iodine release as a decomposition indicator. Solubility parameters (Hildebrand/Snyder) should guide solvent choice, with validation through kinetic studies using GC-MS to track byproducts .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s role in radical-mediated organic transformations, and how can kinetic isotope effects (KIEs) validate these pathways?

  • Methodological Answer: Proposed mechanisms involve single-electron transfer (SET) from tin to substrates, analogous to samarium diiodide-mediated reactions . To validate:
  • Conduct deuterium KIE experiments using deuterated substrates to assess hydrogen abstraction steps.
  • Use EPR spectroscopy to detect radical intermediates under cryogenic conditions .
  • Compare rate constants in protic vs. aprotic media to elucidate solvent effects .

Q. How do steric and electronic properties of this compound influence its catalytic efficiency in cross-coupling reactions?

  • Methodological Answer: Perform systematic studies using:
  • DFT calculations to map transition-state geometries and electron density distributions.
  • Hammett plots with para-substituted aryl substrates to quantify electronic effects.
  • XRD analysis of reaction intermediates to correlate steric bulk with turnover frequencies .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies in reported thermal stability data for this compound?

  • Methodological Answer: Investigate variables such as:
  • DSC heating rates (e.g., 5°C/min vs. 10°C/min) to assess kinetic stability thresholds.
  • TGA-MS coupling to identify volatile decomposition products (e.g., ethylene release).
  • Sample pre-treatment (drying protocols, particle size) to control moisture content .

Q. What experimental controls are essential when comparing the neurotoxic potential of this compound across in vitro models?

  • Methodological Answer: Standardize:
  • Cell viability assays (MTT/LDH) with positive controls (e.g., trimethyltin chloride).
  • Oxidative stress markers (ROS, glutathione levels) using fluorescence microscopy.
  • Transcriptomic profiling (RNA-seq) to identify conserved pathways across models (e.g., primary neurons vs. SH-SY5Y cells) .

Research Design & PICOT Frameworks

Q. How can a PICOT framework structure studies on this compound’s environmental persistence?

  • Population: Aquatic ecosystems exposed to tin waste.
  • Intervention: this compound concentrations (0.1–10 ppm).
  • Comparison: Tributyltin compounds as historical benchmarks.
  • Outcome: Bioaccumulation factors in benthic organisms.
  • Time: 6-month longitudinal monitoring.
  • Methodology: Use ICP-MS for tin quantification and LC-MS/MS for metabolite profiling .

Literature Synthesis & Gap Analysis

Q. What strategies effectively identify knowledge gaps in this compound research using systematic reviews?

  • Methodological Answer: Employ PRISMA guidelines with keyword clusters (e.g., “organotin catalysis,” “Sn-I bond reactivity”) across databases (SciFinder, Web of Science). Use bibliometric tools (VOSviewer) to map citation networks and highlight understudied areas (e.g., enantioselective applications) .

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